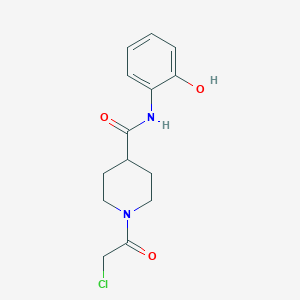

1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide

Descripción general

Descripción

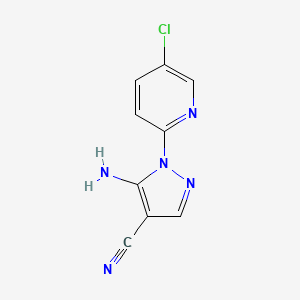

1-(2-Chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide, also known as 2-chloroacetyl-2-hydroxyphenylpiperidine-4-carboxamide (CAPC), is a synthetic compound that has been studied for its potential use in various scientific research applications. CAPC has a wide range of biochemical and physiological effects and has been used in laboratory experiments to study different aspects of cellular biology.

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

Research on related piperidine derivatives has explored their metabolism and pharmacokinetics in humans. For instance, studies have identified major metabolic pathways and the role of specific enzymes in the biotransformation of these compounds. These findings are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics that influence the efficacy and safety of pharmaceutical agents.

Metabolic Pathways : Piperidine derivatives undergo extensive metabolism, involving pathways such as glucuronidation, N-oxidation, hydroxylation, and N-dealkylation. Understanding these pathways can inform the design of compounds with improved pharmacokinetic profiles (S. Balani et al., 1995; C. Renzulli et al., 2011).

Pharmacokinetics : The pharmacokinetic properties, including absorption rates, bioavailability, and elimination pathways, are critical for the clinical application of new therapeutic agents. Studies on piperidine derivatives highlight the importance of these factors in drug development (Z. Miao et al., 2012).

Receptor Interactions

Research into the receptor interactions of piperidine derivatives informs the development of targeted therapies. By elucidating the binding affinities and antagonist or agonist properties of compounds at specific receptors, researchers can design drugs aimed at treating various neurological and psychiatric disorders.

- Receptor Occupancy : Studies using positron emission tomography (PET) imaging to assess receptor occupancy by piperidine derivatives provide insights into their therapeutic potential for treating conditions such as anxiety, depression, and insomnia (E. Rabiner et al., 2002).

Propiedades

IUPAC Name |

1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c15-9-13(19)17-7-5-10(6-8-17)14(20)16-11-3-1-2-4-12(11)18/h1-4,10,18H,5-9H2,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNLXNYFCIPPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide | |

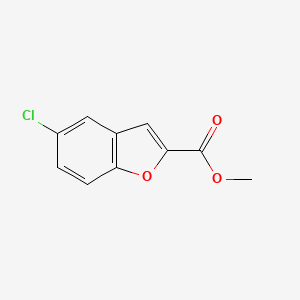

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

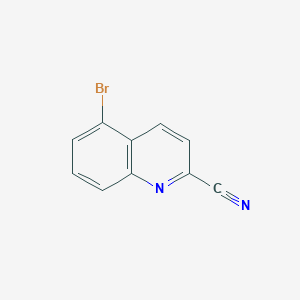

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B1519110.png)

![6-Bromo-7-methyloxazolo[5,4-b]pyridine](/img/structure/B1519114.png)

![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)